molecular formula C8H5F2NO2 B071651 2-(Difluoromethoxy)phenyl isocyanate CAS No. 186589-03-7

2-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B071651
CAS No.: 186589-03-7
M. Wt: 185.13 g/mol
InChI Key: CLEMTOGGFCDFRP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Difluoromethoxy)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-(Difluoromethoxy)aniline+Phosgene2-(Difluoromethoxy)phenyl isocyanate+HCl\text{2-(Difluoromethoxy)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(Difluoromethoxy)aniline+Phosgene→2-(Difluoromethoxy)phenyl isocyanate+HCl

The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are strictly adhered to due to the toxic nature of phosgene and the isocyanate compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)phenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)phenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various functional materials.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of polyurethanes and other polymeric materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)phenyl isocyanate is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications. This compound’s unique properties make it valuable in the development of advanced materials and bioactive compounds .

Biological Activity

2-(Difluoromethoxy)phenyl isocyanate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

This compound can be represented by the following structure:

C8H6F2NO\text{C}_8\text{H}_6\text{F}_2\text{N}O

This compound features a difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing isocyanate groups exhibit significant antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) were determined, with promising results indicating potential as antibacterial agents. Notably, certain derivatives showed MIC values as low as 4.88 µg/mL against C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In one study, several derivatives were evaluated against eight human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. For example:

  • Compound 7 : IC50 = 44.4 µM
  • Compound 8 : IC50 = 22.4 µM
  • Compound 9 : IC50 values ranged between 12.4 µM to 17.8 µM across different cell lines .

Furthermore, molecular mechanisms were investigated, revealing down-regulation of key genes such as PALB2, BRCA1, and EGFR in treated cells, suggesting that these compounds may disrupt critical pathways involved in cancer cell proliferation .

Enzyme Inhibition

The enzyme inhibition profile of this compound has also been studied. It was found to be a potent inhibitor of hexokinase II (HKII), an enzyme crucial for glycolysis in cancer cells. The fluorinated derivatives showed enhanced binding affinity compared to non-fluorinated counterparts, indicating a structure-activity relationship that favors the incorporation of fluorine in the design of effective inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of the difluoromethoxy group significantly influences both lipophilicity and biological interactions:

  • Compounds with meta-substituents generally exhibited higher potency compared to para-substituents.
  • The difluoromethoxy group enhances membrane permeability while maintaining effective binding to target proteins .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various difluoromethoxy-substituted phenyl isocyanates on cancer cell lines. The findings highlighted that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of these compounds against multi-drug resistant strains. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics.

Properties

IUPAC Name

1-(difluoromethoxy)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMTOGGFCDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369868
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-03-7
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenyl isocyanate
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